molecular formula C5H9NO4 B1175709 D-glutamic acid CAS No. 138-16-9

D-glutamic acid

Cat. No. B1175709
CAS RN: 138-16-9
InChI Key:
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Description

D-Glutamic acid is an essential constituent of the bacterial peptidoglycan structure . It is added to UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) by the enzyme D-glutamic acid-adding enzyme (murD), and then incorporated into the peptidoglycan precursor .


Synthesis Analysis

D-Glutamic acid is produced by various metabolic engineering strategies. For instance, it is produced by Bacillus through the strengthening of raw materials utilization and precursor supply, enhancing the γ-PGA synthetase gene cluster, transcription regulation engineering, cofactor regeneration, energy engineering, and blocking the synthetic pathways of by-products . The expression of γ-PGA synthetase, glutamate racemase, and γ-PGA hydrolase are manipulated to attain γ-PGA with different configurations (D/L) and molecular weights . Additionally, D-Glutamic acid can be synthesized electrochemically from the biogenic amino acid D,L-glutamic acid .


Molecular Structure Analysis

The molecular formula of D-Glutamic acid is C5H9NO4 . Its average mass is 147.129 Da and its monoisotopic mass is 147.053162 Da .


Chemical Reactions Analysis

D-Glutamic acid is involved in various chemical reactions. For instance, it is used in the green synthesis of glutaric acid via joint testing technology . It is also a component in the synthesis of poly-γ-glutamic acid (γ-PGA), a natural biopolymer .


Physical And Chemical Properties Analysis

D-Glutamic acid is a solid substance . It is soluble in water at a concentration of 13 mg/mL when the pH is adjusted to 3 with NaOH .

Scientific Research Applications

  • Flavor Enhancement in Food : D-glutamic acid is used to enhance salty taste in food products, especially in reduced sodium content. Glutamates like MSG and MAG are particularly effective in enhancing salty taste compared to nucleotides like IMP and GMP (Rocha et al., 2020).

  • Microbial Production of Poly-γ-glutamic Acid : D-glutamic acid is an important component for the microbial synthesis of poly-γ-glutamic acid (γ-PGA), a biopolymer used in food, medical, and wastewater industries due to its biodegradable and non-toxic properties (Luo et al., 2016).

  • Bacterial Cell Wall Synthesis : D-glutamic acid is essential for the synthesis of peptidoglycan in bacterial cell walls. Studies on the genetics and biochemistry of D-glutamate production in bacteria like Escherichia coli provide insights into bacterial physiology and potential antibiotic targets (Dougherty et al., 1993).

  • Inhibition of Glutamate Racemase in Bacteria : D-glutamic acid is also significant in the context of inhibiting glutamate racemase, an enzyme catalyzing the inter-conversion of D and L-glutamate, which is a potential target for developing new antibacterial drugs (Kim et al., 2007).

  • Metabolic Engineering for Poly-γ-glutamic Acid Production : Genetic and metabolic engineering strategies are employed to enhance the microbial production of poly-γ-glutamic acid from glutamic acid. This includes modification of its biosynthesis pathway and enhancing the precursor glutamic acid production (Cao et al., 2018).

  • Synthesis of Glutamate Analogues for Neurotransmitter Research : Research on the synthesis of glutamate analogues, including those involving D-glutamic acid, provides insights into the functioning of ionotropic glutamate receptors in the central nervous system and the development of potential therapeutic agents (Sagot et al., 2008).

  • Lactic Acid Bacteria and Glutamic Acid Production : Studies on lactic acid bacteria, like Lactobacillus plantarum, reveal their capability to produce glutamic acid, which has implications in developing functional foods enriched in glutamic acid and γ-amino butyric acid (GABA) (Zareian et al., 2012).

Safety And Hazards

D-Glutamic acid may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

D-Glutamic acid has diverse commercial applications due to its unique properties. It is biodegradable, water-soluble, environmentally friendly, and edible . Future research directions in D-Glutamic acid bio-production include advances in γ-PGA synthesis in microorganisms and metabolic engineering strategies used to improve γ-PGA diversity . One of the most promising strategies for large-scale production is manipulating transgenic plants such as sugar beet (Beta vulgaris) and cassava (Manihot esculenta) for producing polyglutamic acid .

properties

IUPAC Name

(2R)-2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
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InChI Key

WHUUTDBJXJRKMK-GSVOUGTGSA-N
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
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Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N
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Molecular Formula

C5H9NO4
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Related CAS

25104-13-6
Record name Poly(D-glutamic acid)
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DSSTOX Substance ID

DTXSID1048675
Record name D-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name D-Glutamic acid
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Solubility

8.88 mg/mL at 25 °C
Record name D-Glutamic Acid
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Product Name

D-glutamic acid

CAS RN

6893-26-1
Record name (-)-Glutamic acid
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Record name Glutamic acid D-form
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Melting Point

201 °C
Record name D-Glutamic Acid
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Record name D-Glutamic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
14,100
Citations
H Han, Y Miyoshi, K Ueno, C Okamura, Y Tojo… - … of Chromatography B, 2011 - Elsevier
For a metabolomics study focusing on the analysis of aspartic and glutamic acid enantiomers, a fully automated two-dimensional HPLC system employing a microbore-ODS column and …
Number of citations: 76 www.sciencedirect.com
F Pratviel-Sosa, F Acher, F Trigalo… - FEMS microbiology …, 1994 - academic.oup.com
… Abstract: Twenty-four analogues of D-glutamic acid were … of radioactive D-glutamic acid to UDP-NacetylmuramyI-L-alanine. … In this paper, closely related analogues of D-glutamic acid …
Number of citations: 52 academic.oup.com
L Landi, G Renella, JL Moreno, L Falchini… - Biology and fertility of …, 2000 - Springer
… The early (after 6 h) mineralization of L- but not D-glutamic acid to CO2 was inhibited during the … The L-:D-glutamic acid respiration ratio was decreased by the high available Cd content …
Number of citations: 207 link.springer.com
ME Tanner, S Vaganay, J Van Heijenoort… - The Journal of organic …, 1996 - ACS Publications
We report the synthesis and initial evaluation of the first effective inhibitors of the d-glutamic acid-adding enzyme (UDP-N-acetylmuramoyl-l-alanine:d-glutamate ligase or MurD). This …
Number of citations: 126 pubs.acs.org
GH Wiltshire - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… D-Glutamic acid in excess of that estimated to be formed by inversion was found in hydrolysates of proteins which had been treated with dilute alkali, and in the cells of Lactobacillu8 …
Number of citations: 27 www.ncbi.nlm.nih.gov
T Ogawa, M Kimoto, K Sasaoka - Agricultural and Biological …, 1977 - jstage.jst.go.jp
… D-Aspartic acid and D-glutamic acid were known to be common constituents of bacterial cell walls" and D-aspartic acid was also … of Daspartic acid and D-glutamic acid in higher plants. …
Number of citations: 30 www.jstage.jst.go.jp
GG Meyenell, E Meynell - Microbiology, 1966 - microbiologyresearch.org
… The capsule of Bacillus anthracis consists chemically of D-glutamic acid polymerized through y … that poly D-glutamic acid is synthesized directly from L-, not D-glutamic acid. Our results …
Number of citations: 25 www.microbiologyresearch.org
C Eguchi, A Kakuta - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… 1-Hydroxyproline (1) and D-allo-hydroxyproline (2) were synthesized from D-glutamic acid (… 1 and D-allo-hydroxyproline (2), from D-glutamic acid (3) using the asymmetric center of 3 as …
Number of citations: 67 www.journal.csj.jp
H Han, Y Miyoshi, R Koga, M Mita, R Konno… - … of pharmaceutical and …, 2015 - Elsevier
d-Aspartic acid (d-Asp) and d-glutamic acid (d-Glu) are currently paid attention as modulators of neuronal transmission and hormonal secretion. These two d-amino acids are …
Number of citations: 43 www.sciencedirect.com
S VAGANAY, ME TANNER… - Microbial Drug …, 1996 - liebertpub.com
… ATP and UDP-MurNAc-L-Ala (without D-glutamic acid); (3) the appearance of a new radioactive … The D-glutamic acid-adding activity was assayed by following the appearance of UDP-…
Number of citations: 43 www.liebertpub.com

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